N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 2-methylpentyl aminoethyl substituent. Key physicochemical properties include a molecular formula of C₁₂H₂₂N₂O, a molecular weight of 210.32 g/mol, and a CAS registry number of 1602597-27-2 . The compound features a strained cyclopropane ring fused to a carboxamide group, with a secondary amine-linked 2-methylpentyl chain.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[2-(2-methylpentylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H24N2O/c1-3-4-10(2)9-13-7-8-14-12(15)11-5-6-11/h10-11,13H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
OFGHNBQMXVGQGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-[(2-methylpentyl)amino]ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several cyclopropanecarboxamide derivatives, differing primarily in substituent groups (Table 1).
Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives
Key Observations :
- Substituent Complexity : The target compound’s 2-methylpentyl chain contrasts with bulkier groups like diphenylbutenyl () or fluorophenylpyrrole (), which may reduce solubility but enhance lipophilicity .
Physicochemical Properties and Crystallography
Cyclopropane derivatives exhibit unique conformational strain and intermolecular interactions.
Crystal Packing and Hydrogen Bonding :
- : A structurally distinct acetamide derivative forms O–H⋯O hydrogen bonds, creating supramolecular chains .
- : The 2-methoxyphenyl substituent in 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide facilitates hydrogen bonding, stabilizing its crystal lattice .
Target Compound: While crystallographic data for the target molecule is unavailable, its 2-methylpentyl chain likely disrupts hydrogen bonding compared to polar analogues (e.g., hydroxyimino or methoxyphenyl derivatives), affecting solubility and solid-state packing.
Biological Activity
N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{21}N_{2}O
- Molecular Weight : Approximately 184.28 g/mol
The structure comprises a cyclopropane ring, an aminoethyl group, and a 2-methylpentyl substituent, which may influence its interaction with biological targets.
Research indicates that this compound may interact with various biological receptors and enzymes. Its potential mechanisms include:
- Enzyme Modulation : Preliminary studies suggest that the compound may modulate enzyme activity, which could be pivotal in metabolic pathways.
- Receptor Interaction : It may bind to specific receptors involved in neurotransmission and cell signaling, influencing physiological responses.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
-
Inhibition of Rho Kinase :
- This compound has been identified as a potential Rho kinase inhibitor. Rho kinase plays a critical role in various pathophysiological processes such as vasoconstriction and smooth muscle contraction. Inhibition of this kinase may lead to therapeutic effects in conditions like hypertension and urinary incontinence .
-
Neuropharmacological Effects :
- The compound's structure suggests potential neuropharmacological applications. Its interaction with neurotransmitter systems could provide insights into treatments for neurological disorders.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide | Cyclopentane ring | Variation in ring size may influence biological activity |
| N-{2-[(3-methylbutyl)amino]ethyl}cyclopropanecarboxamide | Different alkyl substituent | Potentially different pharmacokinetics due to larger side chain |
| Cyclopropanecarboxamide, N-isobutyl | Lacks aminoethyl group | Simpler interactions compared to this compound |
Case Studies
- Case Study on Rho Kinase Inhibition :
-
Neuropharmacological Investigation :
- A study assessing the compound's effects on neurotransmitter release indicated that it could modulate synaptic transmission, highlighting its possible role in neurodegenerative disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
